Digitonin

Catalog No.
S526081
CAS No.
11024-24-1
M.F
C56H92O29
M. Wt
1229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitonin

CAS Number

11024-24-1

Product Name

Digitonin

IUPAC Name

2-[2-[2-[6-[(6R,9S,13S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C56H92O29

Molecular Weight

1229.3 g/mol

InChI

InChI=1S/C56H92O29/c1-19-7-10-56(75-17-19)20(2)31-45(85-56)37(67)32-22-6-5-21-11-26(24(61)12-55(21,4)23(22)8-9-54(31,32)3)76-50-42(72)39(69)44(30(16-60)80-50)81-53-48(47(36(66)29(15-59)79-53)83-49-40(70)33(63)25(62)18-74-49)84-52-43(73)46(35(65)28(14-58)78-52)82-51-41(71)38(68)34(64)27(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55+,56-/m1/s1

InChI Key

UVYVLBIGDKGWPX-HYSNUDHSSA-N

SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Solubility

Forms soapy suspension (NTP, 1992)

Synonyms

Digitonin; NSC 23471; NSC-23471; NSC23471

Canonical SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)C(C4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Description

The exact mass of the compound Digitonin is 1228.5724 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as forms soapy suspension (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 710091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitalis Glycosides. It belongs to the ontological category of spirostanyl glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Membrane Permeabilization

Digitonin acts as a mild detergent, disrupting the phospholipid bilayer of cell membranes. This creates temporary pores that allow passage of specific molecules into the cell while maintaining some cellular integrity. Researchers utilize digitonin for:

  • Studying intracellular processes: By selectively permeabilizing cells, scientists can study enzymes, metabolites, and other cellular components in their native environment without completely breaking down the cell.
  • Isolating organelles: Digitonin's ability to target specific membranes allows researchers to isolate organelles like mitochondria or endoplasmic reticulum for further investigation [].

Cholesterol Extraction

Digitonin binds specifically to cholesterol, a crucial component of cell membranes. This property makes it a valuable tool for researchers to:

  • Deplete cholesterol from cells: By removing cholesterol, scientists can study its role in various cellular functions like membrane fluidity, signaling pathways, and protein-protein interactions [].
  • Analyze cholesterol content: Digitonin-mediated cholesterol extraction allows for the quantification of cholesterol levels in cells or tissues, aiding research on cholesterol metabolism and disorders [].

Digitonin is a steroidal saponin derived from the foxglove plant, Digitalis purpurea. It is characterized by its aglycone, digitogenin, which is a spirostan steroid. Digitonin plays a significant role in biochemistry as a detergent, effectively solubilizing lipids and facilitating various membrane-related applications. Its critical micelle concentration is less than 0.5 mM, with an average micellar weight of approximately 70,000 and an aggregation number of around 60 .

Digitonin's primary function in research lies in its ability to interact with cell membranes. It acts as a mild, non-ionic detergent [, ]. The steroidal core interacts with cholesterol in the membrane, while the sugar chain allows for water solubility []. This interaction creates pores in the membrane, making it permeable to specific molecules [, ]. Digitonin's mild detergency allows researchers to solubilize membrane proteins and study their structure and function without significantly disrupting the cell [, ]. Additionally, digitonin can be used to isolate organelles like mitochondria and quantify cholesterol levels within cells [].

Digitonin is a toxic compound, with an LD50 (median lethal dose) of 23 mg/kg for rats and 4 mg/kg for mice (intravenous administration) []. It's crucial to handle digitonin with caution, wearing gloves and protective equipment to avoid skin contact and inhalation. Due to its membrane-disrupting properties, it can cause eye irritation []. Digitonin waste should be disposed of according to appropriate hazardous material disposal protocols.

Digitonin exhibits unique chemical properties that allow it to interact with biological membranes. It can form complexes with cholesterol, leading to membrane perturbation and hemolysis of red blood cells. The interaction involves several steps: insertion into lipid bilayers, binding to cholesterol, formation of cholesterol-rich domains, and subsequent cellular lysis or activation of cell functions . Additionally, digitonin can solubilize membrane proteins and precipitate cholesterol from membranes .

Digitonin's biological activity is primarily linked to its ability to disrupt membrane integrity. It induces hemolysis in erythrocytes and activates granulocytes, which are types of white blood cells involved in immune responses. The hemolytic activity of digitonin is stronger than that of many other saponins, making it a potent agent for studying membrane dynamics and cellular responses . Furthermore, digitonin has been shown to affect mitochondrial function by selectively removing the outer mitochondrial membrane while preserving inner membrane integrity, allowing for oxidative phosphorylation .

The synthesis of digitonin typically involves extraction from plant sources, particularly Digitalis purpurea. Various methods have been developed to isolate digitonin from plant material, including solvent extraction and chromatographic techniques. The extraction process aims to obtain pure digitonin while minimizing the presence of other glycosides such as digoxin and digitoxin, which can complicate analyses and applications .

Digitonin has several applications in biochemistry and molecular biology:

  • Membrane Protein Solubilization: It is widely used to extract membrane proteins for biochemical studies.
  • Cholesterol Precipitation: Digitonin can precipitate cholesterol from membranes, aiding in the study of lipid interactions.
  • Cell Permeabilization: It serves as a tool for permeabilizing cell membranes in various experimental setups, allowing for the introduction of substances into cells .
  • Drug Release Studies: Digitonin can facilitate the release of drugs from vesicular membranes based on cholesterol content .

Studies have demonstrated that digitonin interacts selectively with lipid monolayers and membranes rich in cholesterol. This interaction alters membrane properties and can lead to significant biological effects such as cell lysis or activation. Research has shown that modifications to the carbohydrate moiety of digitonin influence its biological activity toward membranes, indicating that structural variations can significantly impact its efficacy .

Several compounds share similarities with digitonin due to their saponin structure or biological activity. Below is a comparison highlighting their uniqueness:

CompoundSourceKey PropertiesUnique Features
DigoxinDigitalis purpureaCardiac glycoside; increases myocardial contractilityPrimarily used in heart failure treatment
DigitoxinDigitalis purpureaCardiac glycoside; similar action to digoxinMore lipophilic than digoxin
Quillaja SaponinQuillaja saponariaUsed as an emulsifier; exhibits immunological propertiesCommonly used in vaccines
Saponins (general)Various plant sourcesAmphiphilic properties; can form micellesDiverse applications across food and medicine

Digitonin's unique structure and specific interactions with cholesterol-rich membranes distinguish it from these similar compounds. Its potent hemolytic activity and ability to solubilize membrane proteins make it particularly valuable in biochemical research .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Crystals or white powder. (NTP, 1992)
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

-3.9

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

17

Exact Mass

1228.57242689 g/mol

Monoisotopic Mass

1228.57242689 g/mol

Heavy Atom Count

85

Appearance

Solid powder

Melting Point

446 to 464 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KOO5CM684H

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (95.24%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

11024-24-1

Wikipedia

Digitonin

General Manufacturing Information

.beta.-D-Galactopyranoside, (2.alpha.,3.beta.,5.alpha.,15.beta.,25R)-2,15-dihydroxyspirostan-3-yl O-.beta.-D-glucopyranosyl-(1.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.2)-O-[.beta.-D-xylopyranosyl-(1.fwdarw.3)]-O-.beta.-D-glucopyranosyl-(1.fwdarw.4)-: ACTIVE

Dates

Modify: 2023-08-15
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